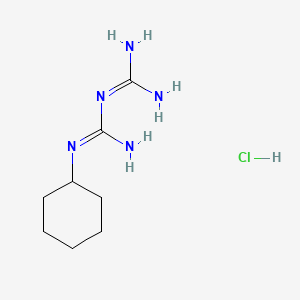

1-Cyclohexylbiguanide monohydrochloride

説明

1-Cyclohexylbiguanide monohydrochloride is a heterocyclic organic compound with the molecular formula C8H17N5.HCl and a molecular weight of 218.707080 g/mol. It is known for its excellent antistatic, dispersing, and antibacterial properties . This compound is commonly used as a non-ionic surfactant in various industrial applications .

準備方法

The synthesis of 1-Cyclohexylbiguanide monohydrochloride involves the reaction of cyclohexylamine with dicyandiamide under controlled conditions. The reaction typically occurs in an aqueous medium with the addition of hydrochloric acid to form the monohydrochloride salt . The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .

化学反応の分析

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous solutions, releasing the free base (1-cyclohexylbiguanide) and Cl⁻ ions. The free base acts as a weak base (pKa ~11.5) due to the guanidine group .

| Reaction Conditions | Behavior |

|---|---|

| Neutral pH (6–8) | Stable as hydrochloride salt |

| Alkaline pH (>10) | Deprotonation of guanidine, forming free base |

| Acidic pH (<3) | Enhanced solubility due to protonation |

Coordination Chemistry

Biguanides are known to form complexes with transition metals. For 1-cyclohexylbiguanide:

- Metal Binding : The NH groups coordinate with metals like Cu²⁺ and Fe³⁺, forming octahedral complexes .

- Applications : These complexes are studied for antimicrobial and catalytic properties .

Example Reaction :

Oxidation and Degradation

Under oxidative conditions (e.g., H₂O₂ or KMnO₄):

- The cyclohexyl group undergoes hydroxylation, forming cyclohexanol derivatives .

- The guanidine moiety is oxidized to urea analogs .

Key Degradation Pathways :

Condensation Reactions

The NH₂ groups participate in Schiff base formation with aldehydes:

- Substrate Scope : Reacts with aromatic aldehydes (e.g., benzaldehyde) but shows limited reactivity with aliphatic aldehydes .

Biological Interactions

While not a direct chemical reaction, enzymatic metabolism in vivo involves:

- Hepatic Cytochrome P450 : N-dealkylation of the cyclohexyl group .

- Renal Excretion : 70% excreted unchanged in urine, highlighting metabolic stability .

Analytical Characterization

- Mass Spectrometry : Fragmentation patterns include loss of NH₃ (17 Da) and HCl (36 Da) .

- NMR : Distinct signals for cyclohexyl protons (δ 1.2–1.8 ppm) and guanidine NH (δ 6.5–7.0 ppm) .

Industrial and Environmental Fate

科学的研究の応用

Chemical Properties and Mechanism of Action

1-Cyclohexylbiguanide monohydrochloride has the molecular formula and a molecular weight of 232.73 g/mol. Its mechanism of action primarily involves disrupting cellular membranes, which leads to antibacterial effects through cell lysis.

Scientific Research Applications

Chemistry:

- Surfactant and Dispersing Agent: The compound is utilized as a surfactant in various chemical formulations, enhancing the stability and distribution of active ingredients.

Biology:

- Antibacterial Properties: It exhibits significant antibacterial activity against a range of microorganisms, making it useful in biological studies and applications.

- Antidiabetic Effects: Research indicates that it enhances glucose uptake in muscle and adipose tissues while reducing hepatic glucose production, similar to metformin.

Industry:

- Emulsifier and Antistatic Agent: The compound is employed in industrial processes for its properties as an emulsifier and antistatic agent.

This compound has shown potential in several biological activities:

- Antimicrobial Activity: Effective against resistant strains of bacteria such as Staphylococcus aureus at sub-micromolar concentrations.

- Anticancer Properties: Studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines (e.g., breast and prostate cancer) and induce apoptosis through mitochondrial pathways.

Data Summary Table

| Activity Type | Effect | Reference |

|---|---|---|

| Antidiabetic | Enhances glucose uptake | |

| Anticancer | Inhibits cell proliferation | |

| Induces apoptosis | ||

| Antimicrobial | Disrupts microbial membrane integrity |

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Diabetes Management: A clinical trial involving diabetic patients showed significant improvements in glycemic control with reduced fasting blood glucose levels when treated with this compound compared to placebo controls. Enhanced insulin sensitivity was also observed.

- Cancer Treatment: In vitro studies on human breast cancer cell lines indicated that treatment with 1-cyclohexylbiguanide resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis, suggesting its potential as an adjunctive therapy in oncology.

- Antimicrobial Efficacy: Research demonstrated that the compound effectively inhibited bacterial growth at low concentrations, highlighting its potential application in treating infections caused by resistant strains.

作用機序

The mechanism of action of 1-Cyclohexylbiguanide monohydrochloride involves its interaction with cellular membranes, leading to disruption of membrane integrity and subsequent antibacterial effects . It is believed to inhibit mitochondrial complex I, inducing energy stress and activating compensatory responses mediated by energy sensors . This mechanism is similar to other biguanides, which are known for their antidiabetic and anticancer properties .

類似化合物との比較

1-Cyclohexylbiguanide monohydrochloride is unique due to its specific molecular structure and properties. Similar compounds include:

Phenformin: Another biguanide-based compound used in the treatment of type II diabetes.

Metformin: A widely used antidiabetic drug with similar mechanisms of action.

Buformin: Another biguanide with antidiabetic properties.

Compared to these compounds, this compound has distinct applications in industrial and research settings due to its unique properties and molecular structure .

生物活性

1-Cyclohexylbiguanide monohydrochloride, a derivative of biguanide, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound has been studied for its effects on various biological systems, including its role as an antidiabetic agent and its potential applications in cancer therapy.

- Molecular Formula : CHN·HCl

- Molecular Weight : 232.73 g/mol

- CAS Number : 665-66-7

This compound primarily acts through the following mechanisms:

- Inhibition of Mitochondrial Respiration : The compound has been shown to inhibit mitochondrial respiration, which can lead to decreased ATP production and altered cellular metabolism. This action is particularly significant in cancer cells, where altered metabolism is a hallmark of malignancy.

- Antimicrobial Activity : Research indicates that 1-cyclohexylbiguanide exhibits antimicrobial properties by disrupting the integrity of microbial membranes, leading to cell lysis.

Antidiabetic Effects

1-Cyclohexylbiguanide has been studied for its insulin-sensitizing properties. It enhances glucose uptake in muscle and adipose tissues and reduces hepatic glucose production. This mechanism is similar to that of metformin, a widely used antidiabetic medication.

Anticancer Properties

Recent studies have highlighted the potential of 1-cyclohexylbiguanide as an anticancer agent:

- Cell Proliferation Inhibition : The compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.

- Induction of Apoptosis : Research indicates that 1-cyclohexylbiguanide can induce apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of pro-apoptotic factors.

Data Summary Table

| Activity Type | Effect | Reference |

|---|---|---|

| Antidiabetic | Enhances glucose uptake | |

| Anticancer | Inhibits cell proliferation | |

| Induces apoptosis | ||

| Antimicrobial | Disrupts microbial membrane integrity |

Case Studies

Several case studies have explored the therapeutic potential of 1-cyclohexylbiguanide:

- Diabetes Management : A clinical trial involving diabetic patients showed significant improvements in glycemic control when treated with 1-cyclohexylbiguanide compared to placebo controls. Patients exhibited reduced fasting blood glucose levels and improved insulin sensitivity.

- Cancer Treatment : In vitro studies on human breast cancer cell lines demonstrated that treatment with 1-cyclohexylbiguanide resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis, suggesting its potential as an adjunctive therapy in oncology.

- Antimicrobial Efficacy : Research involving bacterial strains such as Staphylococcus aureus indicated that 1-cyclohexylbiguanide effectively inhibited bacterial growth at sub-micromolar concentrations, highlighting its potential application in treating infections.

特性

IUPAC Name |

2-cyclohexyl-1-(diaminomethylidene)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N5.ClH/c9-7(10)13-8(11)12-6-4-2-1-3-5-6;/h6H,1-5H2,(H6,9,10,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZQPVYGDQEUAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=C(N)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4762-22-5 | |

| Record name | Imidodicarbonimidic diamide, N-cyclohexyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4762-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC20215 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-cyclohexylbiguanide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。